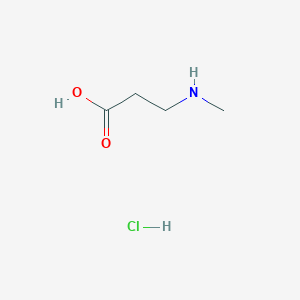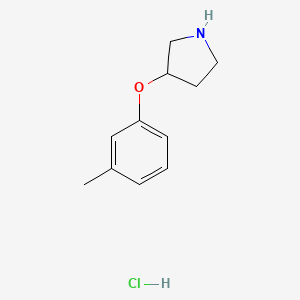
3-(3-Methylphenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-(3-Methylphenoxy)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1017803-19-8 . It has a molecular weight of 213.71 and its IUPAC name is ®-3-(m-tolyloxy)pyrrolidine hydrochloride . The compound is typically stored at room temperature .
Molecular Structure Analysis
The linear formula of 3-(3-Methylphenoxy)pyrrolidine hydrochloride is C11H16CLNO . The InChI code is 1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)13-11-5-6-12-8-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H/t11-;/m1./s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.71 . It is typically stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyrrolidines, including derivatives like 3-(3-Methylphenoxy)pyrrolidine hydrochloride, are important in the synthesis of diverse compounds. They have been used in [3+2] cycloaddition reactions to create novel compounds with potential applications in medicine and industry (Żmigrodzka et al., 2022).
- The synthesis of related pyrrolidine compounds has been explored for the creation of potential anti-inflammatory agents, highlighting the versatility of pyrrolidine structures in medicinal chemistry (Moloney, 2001).
Applications in Medicinal Chemistry
- A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines, which may include structures similar to 3-(3-Methylphenoxy)pyrrolidine hydrochloride, has been identified as potent norepinephrine and serotonin reuptake inhibitors. These compounds have shown efficacy in pain behavior models, indicating their potential in treating neurological conditions (Van Orden et al., 2013).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers The relevant papers for 3-(3-Methylphenoxy)pyrrolidine hydrochloride were not explicitly mentioned in the sources I found .
Propiedades
IUPAC Name |
3-(3-methylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)13-11-5-6-12-8-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOQGEAVFSGTCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



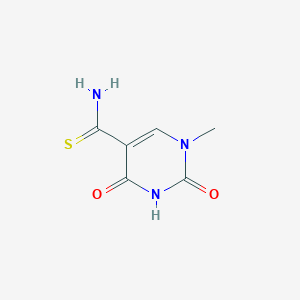

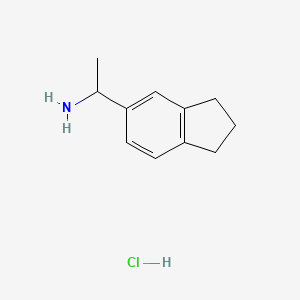
![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1419427.png)
![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)
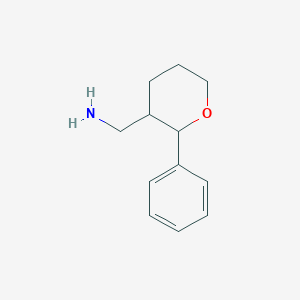
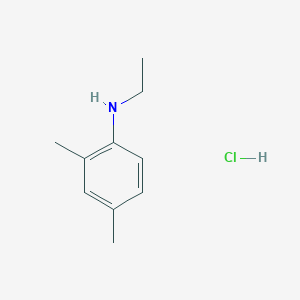
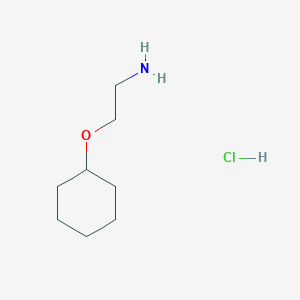
![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1419433.png)

![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)
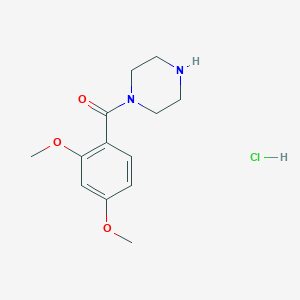
![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)
